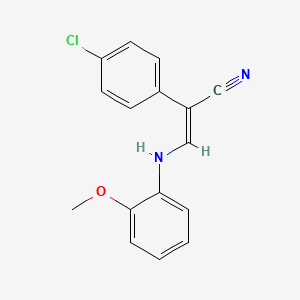

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-(2-methoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-20-16-5-3-2-4-15(16)19-11-13(10-18)12-6-8-14(17)9-7-12/h2-9,11,19H,1H3/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSCXBYWQNWLHX-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC=C(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N/C=C(/C#N)\C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Acrylonitrile derivatives are highly tunable, with substituents dictating their chemical, electronic, and biological properties. Below is a comparative analysis of key analogues:

Electronic and Optical Properties

- Electron Acceptor Capacity : Derivatives with strong electron-withdrawing groups (e.g., nitro, trifluoromethoxy) exhibit superior electron-accepting abilities. For example, the benzothiazole-furan derivative in shows a narrow bandgap (1.8 eV) and high electron mobility, making it suitable for organic solar cells . In contrast, the target compound’s methoxy group may reduce acceptor strength but improve solubility.

- Conjugation Effects : Thiazole- and chromene-containing derivatives () display extended conjugation, leading to redshifted absorption (λₘₐₓ: 450–500 nm) compared to simpler acrylonitriles .

Physical Properties

Biological Activity

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile, a compound with the CAS number 338402-81-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a characteristic structure that includes a chlorophenyl group and a methoxyanilino moiety. This unique arrangement is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit cell growth in various cancer cell lines.

- Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against certain microbial strains.

The compound's mechanism of action is primarily linked to its ability to interact with specific cellular targets, leading to alterations in biochemical pathways that regulate cell proliferation and apoptosis.

Key Targets

- Kinase Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation, similar to other compounds in its class.

- Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest, particularly in cancer cells.

Case Studies

-

Anticancer Activity :

- A study evaluated the compound's effect on colon cancer cells, reporting a significant reduction in cell viability with an IC50 value of approximately 15 μM. This suggests potent anticancer effects comparable to established chemotherapeutics.

-

Antimicrobial Effects :

- In vitro tests demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively.

Data Tables

| Biological Activity | Cell Line / Microbe | IC50 / MIC (μg/mL) | Reference |

|---|---|---|---|

| Anticancer | Colon Cancer Cells | 15 | |

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.